molecular formula C15H20O2 B12918074 (Z)-4-Benzylidene-2-butoxytetrahydrofuran

(Z)-4-Benzylidene-2-butoxytetrahydrofuran

Cat. No.: B12918074
M. Wt: 232.32 g/mol
InChI Key: RFQZMMDJXUCVNI-UVTDQMKNSA-N
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Description

(Z)-4-Benzylidene-2-butoxytetrahydrofuran: is an organic compound characterized by its unique structure, which includes a tetrahydrofuran ring substituted with a benzylidene group at the 4-position and a butoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-4-Benzylidene-2-butoxytetrahydrofuran typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of a suitable precursor, such as a 1,4-diol, under acidic conditions.

    Introduction of the Benzylidene Group: The benzylidene group can be introduced via a condensation reaction between a benzaldehyde derivative and the tetrahydrofuran ring.

    Attachment of the Butoxy Group: The butoxy group is typically introduced through an etherification reaction, where a butanol derivative reacts with the tetrahydrofuran ring in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (Z)-4-Benzylidene-2-butoxytetrahydrofuran can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the butoxy group or other substituents on the tetrahydrofuran ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or acid catalyst.

Major Products:

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alcohols or alkanes.

    Substitution: Substituted tetrahydrofuran derivatives with various functional groups.

Scientific Research Applications

Chemistry:

    Organic Synthesis: (Z)-4-Benzylidene-2-butoxytetrahydrofuran can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand or catalyst in certain organic reactions.

Biology:

    Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.

Medicine:

    Drug Development:

Industry:

    Material Science: It may be used in the synthesis of polymers or other advanced materials.

Mechanism of Action

The mechanism of action of (Z)-4-Benzylidene-2-butoxytetrahydrofuran involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylidene group can participate in π-π interactions, while the butoxy group may enhance solubility and membrane permeability. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

    (E)-4-Benzylidene-2-butoxytetrahydrofuran: The E-isomer of the compound, which has different spatial arrangement and potentially different reactivity.

    4-Benzylidene-2-methoxytetrahydrofuran: A similar compound with a methoxy group instead of a butoxy group.

    4-Benzylidene-2-ethoxytetrahydrofuran: A compound with an ethoxy group instead of a butoxy group.

Uniqueness:

    Structural Features: The combination of the benzylidene and butoxy groups on the tetrahydrofuran ring provides unique chemical properties and reactivity.

    Reactivity: The specific arrangement of substituents can influence the compound’s reactivity and interactions with other molecules, making it distinct from similar compounds.

Properties

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

(4Z)-4-benzylidene-2-butoxyoxolane

InChI

InChI=1S/C15H20O2/c1-2-3-9-16-15-11-14(12-17-15)10-13-7-5-4-6-8-13/h4-8,10,15H,2-3,9,11-12H2,1H3/b14-10-

InChI Key

RFQZMMDJXUCVNI-UVTDQMKNSA-N

Isomeric SMILES

CCCCOC1C/C(=C/C2=CC=CC=C2)/CO1

Canonical SMILES

CCCCOC1CC(=CC2=CC=CC=C2)CO1

Origin of Product

United States

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